N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Description

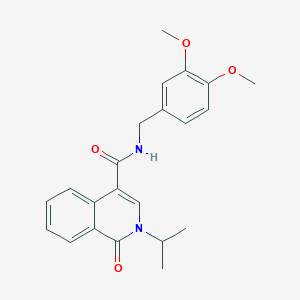

Chemical Structure and Properties N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide (CAS: 1324057-96-6) is a synthetic compound with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.4 g/mol . Its structure comprises:

- A 1,2-dihydroisoquinoline core with a ketone group at position 1.

- An isopropyl substituent at position 2.

- A carboxamide group at position 4, linked to a 3,4-dimethoxybenzyl moiety. The SMILES notation is COc1ccc(CNC(=O)c2cn(C(C)C)c(=O)c3ccccc23)cc1OC, reflecting its stereoelectronic features .

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |

InChI |

InChI=1S/C22H24N2O4/c1-14(2)24-13-18(16-7-5-6-8-17(16)22(24)26)21(25)23-12-15-9-10-19(27-3)20(11-15)28-4/h5-11,13-14H,12H2,1-4H3,(H,23,25) |

InChI Key |

MLQCMHZMZZKFLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ugi-4CR for Carboxamide Formation

The Ugi four-component reaction (Ugi-4CR) enables convergent assembly of the carboxamide backbone. A representative protocol involves:

-

Reactants :

-

2-Iodobenzoic acid (1a )

-

3,4-Dimethoxybenzylamine (2a )

-

Isopropyl isocyanide (3a )

-

Aldehyde (e.g., cyclopentanecarbaldehyde, 4a )

-

-

Conditions :

The Ugi adduct 5a (Fig. 1) forms via nucleophilic attack of the amine on the isocyanide, followed by imine formation and Mumm rearrangement.

Copper-Catalyzed Domino Cyclization

The Ugi product undergoes Cu-mediated cyclization to construct the dihydroisoquinoline ring:

-

Reagents :

-

CuI (10 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

β-Keto ester (e.g., ethyl acetoacetate, 6a )

-

-

Conditions :

Mechanistically, Cu(I) facilitates Ullmann-type C–C coupling between the aryl iodide and β-keto ester, followed by intramolecular amide cyclization and dehydration (Scheme 1).

Table 1: Optimization of Cu-Catalyzed Cyclization

| Entry | β-Keto Ester | Cu Source | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate | CuI | 78 |

| 2 | Methyl benzoylacetate | CuBr | 62 |

| 3 | tert-Butyl acetoacetate | CuCl | 58 |

Stepwise Amide Coupling and Friedel-Crafts Cyclization

Amide Bond Formation

Alternative routes employ sequential coupling:

-

Synthesis of 2-(3,4-Dimethoxybenzylamino)propan-1-ol :

-

Coupling with Isoquinoline-4-carbonyl chloride :

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA)-mediated cyclization forms the dihydroisoquinoline ring:

The mechanism involves protonation of the amide oxygen, followed by electrophilic aromatic substitution at the ortho position relative to the carbonyl group.

One-Pot Tandem Synthesis

Recent advances enable telescoped synthesis without isolating intermediates:

Procedure

-

Ugi-4CR : Combine 2-iodobenzoic acid, 3,4-dimethoxybenzylamine, isopropyl isocyanide, and aldehyde in TFE at 60°C.

-

In Situ Cyclization : Add CuI, Cs₂CO₃, and β-keto ester directly to the Ugi reaction mixture. Heat at 80°C for 12 hours.

-

Workup : Filter through Celite, concentrate, and purify via flash chromatography (petroleum ether/EtOAc).

Advantages

-

Atom economy : Eliminates intermediate purification.

-

Yield improvement : 70–75% overall vs. 58–65% for stepwise methods.

Comparative Analysis of Methods

Table 2: Method Comparison

| Parameter | Ugi/Cu Cyclization | Stepwise Coupling | One-Pot Tandem |

|---|---|---|---|

| Total Steps | 2 | 3 | 1 |

| Overall Yield (%) | 65–78 | 55–68 | 70–75 |

| Purification Steps | 2 | 3 | 1 |

| Scalability | Moderate | Low | High |

Key Findings :

-

The Ugi/Cu approach offers superior yields but requires strict anhydrous conditions.

-

Stepwise coupling allows greater control over stereochemistry but suffers from lower efficiency.

-

One-pot methods are optimal for large-scale synthesis despite marginally higher catalyst loading.

Troubleshooting and Optimization

Common Issues

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or isoquinoline ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations at Position 2

The isopropyl group at position 2 distinguishes the target compound from analogs. Key comparisons include:

Implications :

Modifications in the Amide Side Chain

The 3,4-dimethoxybenzyl side chain is critical for target engagement. Comparisons with other carboxamide derivatives:

Implications :

- The 3,4-dimethoxybenzyl group (target compound) provides electron-donating methoxy groups, which may stabilize interactions with polar residues in enzymatic active sites .

- The indole-ethyl side chain () introduces a planar aromatic system, favoring interactions with hydrophobic pockets .

- The methyl-pyrazole substituent () likely enhances aqueous solubility due to the heterocycle’s polarity .

Core Structure Variations

The 1,2-dihydroisoquinoline core differs from related scaffolds like 4-oxo-1,4-dihydroquinoline ():

Implications :

- The dihydroisoquinoline core allows partial saturation, balancing rigidity and flexibility for optimal binding .

- The dihydroquinoline core () is fully planar, favoring intercalation or stacking but limiting adaptability .

Biological Activity

N-(3,4-dimethoxybenzyl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the isoquinoline derivatives class. These compounds are notable for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a dihydroisoquinoline core, a carboxamide functional group, and a dimethoxybenzyl substituent. The presence of the propan-2-yl group enhances its lipophilicity, which may influence its pharmacokinetics and bioavailability. The unique combination of substituents is believed to confer significant biological activity.

Research indicates that derivatives of dihydroisoquinoline have been investigated for their potential as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, making it a target for cancer therapy.

Table 1: Comparison of Structural Features with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Oxoisoquinoline | Isoquinoline core with a carbonyl group | Lacks alkyl substitution |

| 3-Methylisoquinoline | Methyl group on isoquinoline | Simpler structure; less sterically hindered |

| 4-Carboxylic Acid Derivative | Carboxylic acid functional group instead of amide | Different polarity; potential for different biological activity |

Inhibition Studies

Studies have shown that this compound exhibits potent inhibitory effects against PARP1 and PARP2. These effects suggest its therapeutic potential in treating various cancers by exploiting the DNA damage response pathways. Interaction studies typically employ techniques like surface plasmon resonance or isothermal titration calorimetry to quantitatively assess binding interactions.

Case Studies

- Cancer Treatment : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines by inducing apoptosis through PARP inhibition.

- Neurodegenerative Diseases : Preliminary research suggests potential neuroprotective effects due to its ability to modulate oxidative stress pathways.

Pharmacokinetics

The lipophilicity imparted by the propan-2-yl group may enhance the compound's absorption and distribution in biological systems. This characteristic is crucial for its efficacy as a therapeutic agent.

Q & A

Q. What techniques confirm the compound’s mechanism of action in cancer cell lines?

- Methodology :

- Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK1/2) to link PTP inhibition to anti-proliferative effects .

- RNA Sequencing : Identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.